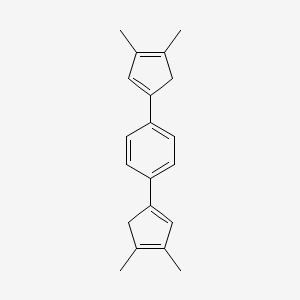
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- is an organic compound that features a benzene ring substituted with two 3,4-dimethyl-1,3-cyclopentadien-1-yl groups at the 1 and 4 positions. This compound is part of a class of aromatic hydrocarbons known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- typically involves the reaction of benzene derivatives with cyclopentadienyl compounds under specific conditions. One common method is the Diels-Alder reaction, where a diene (such as 3,4-dimethyl-1,3-cyclopentadiene) reacts with a dienophile (such as a benzene derivative) to form the desired product. The reaction is usually carried out at elevated temperatures and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions in continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation catalysts.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and alkyl halides for Friedel-Crafts alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying aromaticity and conjugation.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the medicinal chemistry of this compound could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stable aromatic structure.
Mecanismo De Acción
The mechanism by which Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- exerts its effects involves interactions with molecular targets through its aromatic π-electron system. This system allows the compound to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for various molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-ethylidenebis[3,4-dimethyl-: This compound features a similar structure but with an ethylidene bridge between the benzene rings.
Benzene, 1,3-dimethyl-:
Benzene, 1,4-bis(bromomethyl)-: This compound has bromomethyl groups at the 1 and 4 positions of the benzene ring.
Uniqueness
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- is unique due to the presence of the 3,4-dimethyl-1,3-cyclopentadien-1-yl groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
111690-90-5 |
|---|---|
Fórmula molecular |
C20H22 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1,4-bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C20H22/c1-13-9-19(10-14(13)2)17-5-7-18(8-6-17)20-11-15(3)16(4)12-20/h5-9,11H,10,12H2,1-4H3 |
Clave InChI |
MCESUOCXYYXJFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C1)C2=CC=C(C=C2)C3=CC(=C(C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
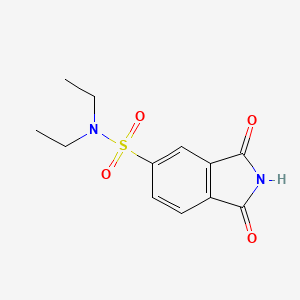
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
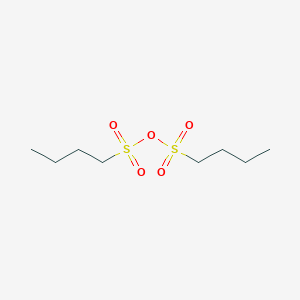
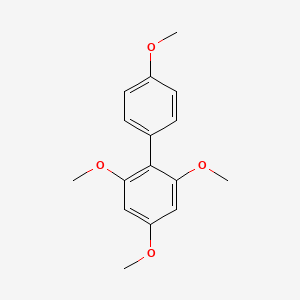
![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)
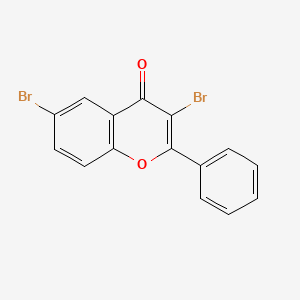
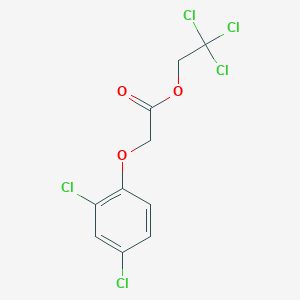
![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)
